molecular formula C13H10ClF3N4O B4566791 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methyl-2-pyrimidinyl)urea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methyl-2-pyrimidinyl)urea

Cat. No.: B4566791
M. Wt: 330.69 g/mol
InChI Key: MHESRTOUTGLTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methyl-2-pyrimidinyl)urea is a useful research compound. Its molecular formula is C13H10ClF3N4O and its molecular weight is 330.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.0495231 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urease Inhibitors in Medical Applications

Studies have shown that urease inhibitors, which include urea derivatives, are potential drugs for treating gastric and urinary tract infections caused by Helicobacter pylori and Proteus species, respectively. These infections necessitate the development of effective urease inhibitors, and N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methyl-2-pyrimidinyl)urea derivatives could be explored for such purposes. Despite the clinical use of acetohydroxamic acid, its severe side effects highlight the need for alternative urease inhibitors. The exploration of herbal extracts and urea derivatives as sources of polyphenolic urease inhibitors presents a complementary or alternative therapy approach (Kosikowska & Berlicki, 2011).

Slow Release Fertilizer in Agriculture

Ureaform, a condensation product of urea and formaldehyde, has been studied for its slow nitrogen release properties, beneficial for improved fertility management and pollution reduction in agricultural settings. The mineralization of ureaform, governed by microbial activity, indicates its potential as a slow-release fertilizer, aiding in the efficient utilization of nitrogen and enhancing sustainable agricultural practices (Alexander & Helm, 1990).

Ureas in Drug Design

Ureas, including this compound, have been identified as crucial functional groups in drug design due to their unique hydrogen bonding capabilities. These compounds are incorporated into small molecules exhibiting a broad range of bioactivities, including modulation of selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. This highlights the importance of urea moiety in medicinal chemistry and encourages its use as a structural motif in drug development (Jagtap et al., 2017).

Urea Biosensors for Health Monitoring

The development of urea biosensors has advanced significantly, with applications in detecting and quantifying urea concentration in medical diagnostics. These biosensors, utilizing enzyme urease, offer insights into conditions like renal failure, dehydration, and various metabolic disorders. The integration of nanoparticles and conducting polymers in urea biosensors enhances their sensitivity and specificity, demonstrating their potential in health monitoring and disease prevention (Botewad et al., 2021).

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylpyrimidin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N4O/c1-7-4-5-18-11(19-7)21-12(22)20-10-6-8(13(15,16)17)2-3-9(10)14/h2-6H,1H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHESRTOUTGLTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.